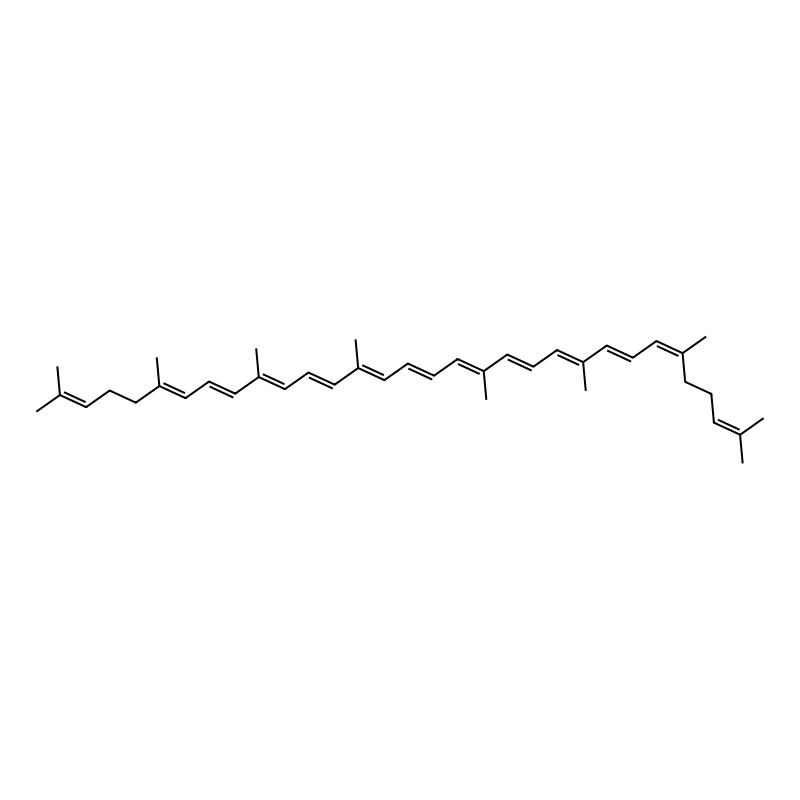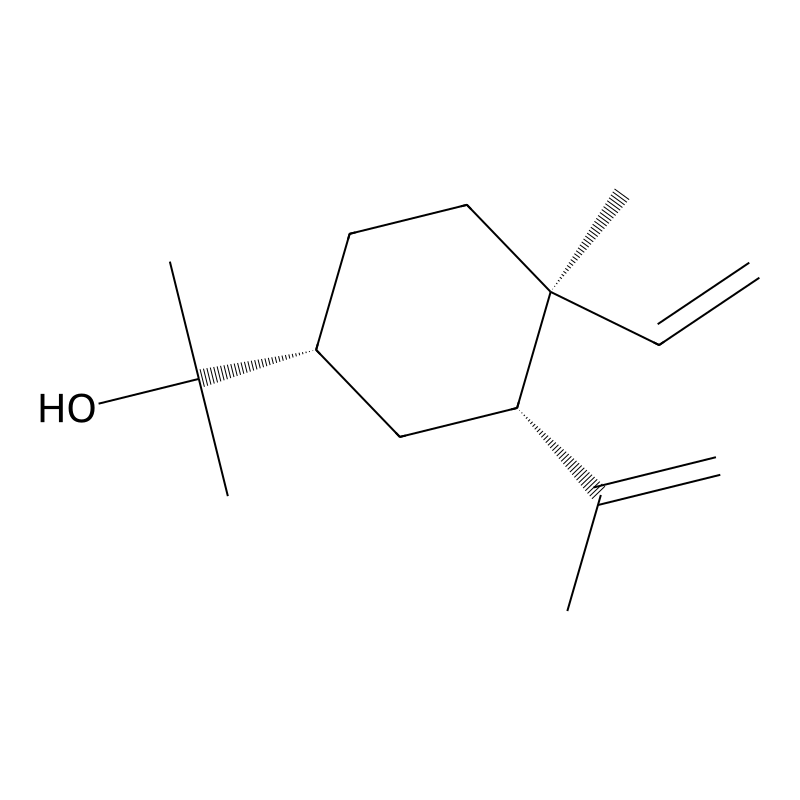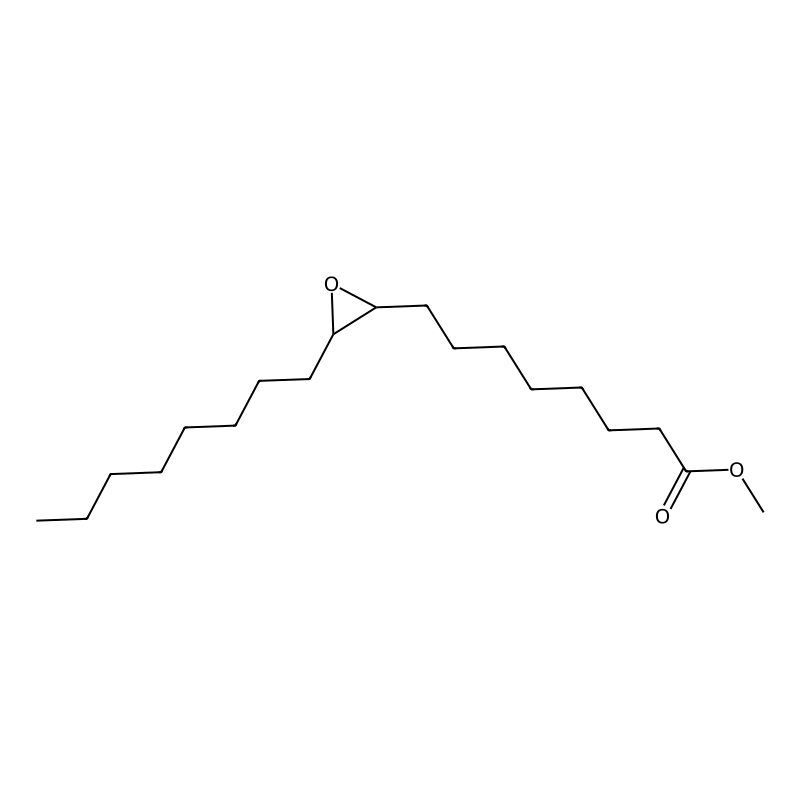5-cis-Lycopene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Enhanced Bioavailability and Antioxidant Activity
Research suggests that (5Z)-lycopene might possess advantages over other lycopene isomers. Studies have shown that (5Z)-lycopene exhibits greater bioavailability compared to other forms [1]. This means the body can absorb (5Z)-lycopene more efficiently, potentially leading to higher concentrations in tissues. Additionally, some research indicates that (5Z)-lycopene might have superior antioxidant activity [1]. Antioxidants help combat free radicals, which can damage cells and contribute to various health issues.
Source
[1] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
Potential Role in Anti-obesity
Source
[1] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
Increasing (5Z)-Lycopene Content in Food
Due to the potential benefits of (5Z)-lycopene, researchers are exploring methods to increase its content in food products. Studies have investigated the effects of various food ingredients on the isomerization process, which converts other lycopene forms into (5Z)-lycopene during processing or cooking [3]. Ingredients like dried seaweed (kurome and ma-kombu) and fresh vegetables (rocket and wasabi) appear to promote this conversion effectively [3].
Source
[3] Enhanced Z-isomerization of tomato lycopene through the optimal combination of food ingredients | Scientific Reports - Nature Nature Journal:
5-cis-Lycopene is a specific isomer of lycopene, characterized by the presence of a cis-double bond at the fifth position of its molecular structure. Lycopene, a carotenoid pigment, is primarily responsible for the red color in tomatoes and other fruits. It is a symmetrical tetraterpene, composed entirely of carbon and hydrogen, and consists of 40 carbon atoms and 56 hydrogen atoms, with a chemical formula of C40H56. The compound is notable for its extended system of conjugated double bonds, which contributes to its deep red color and antioxidant properties .
- Isomerization: Exposure to heat or light can convert all-trans-lycopene to its cis forms, including 5-cis-lycopene. This transformation affects its stability and biological activity .
- Oxidation: Like other carotenoids, 5-cis-lycopene can be oxidized in the presence of oxygen, leading to the formation of different oxidation products that may have varying biological effects .
- Reactions with free radicals: As an antioxidant, 5-cis-lycopene can react with free radicals, thereby preventing oxidative damage to cells .
5-cis-Lycopene exhibits several biological activities:
- Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage .
- Potential Health Benefits: Research suggests that lycopene and its cis isomers may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular diseases. The unique structure of 5-cis-lycopene may contribute to these effects through enhanced bioavailability and absorption compared to all-trans-lycopene .
5-cis-Lycopene can be synthesized through various methods:
- Natural Sources: It is predominantly found in tomatoes and other red fruits where lycopene undergoes isomerization during processing or cooking. The heating process can increase the concentration of cis isomers, including 5-cis-lycopene .
- Chemical Synthesis: Synthetic methods often involve multi-step processes starting from simpler organic compounds. A common approach includes the Wittig reaction or other condensation reactions that generate lycopene's structure while allowing for the formation of specific isomers like 5-cis-lycopene .
5-cis-Lycopene has several applications across various fields:
- Nutraceuticals: Due to its antioxidant properties, it is used in dietary supplements aimed at promoting health and preventing diseases.
- Food Industry: As a natural colorant and preservative, it enhances the color and nutritional profile of food products.
- Cosmetics: Its antioxidant properties make it valuable in skincare formulations aimed at protecting skin from oxidative damage .
Several compounds share structural similarities with 5-cis-lycopene. Here are some notable comparisons:
| Compound Name | Structure Type | Key Characteristics | Unique Aspects |
|---|---|---|---|
| All-trans-Lycopene | Tetraterpene | Predominant form in nature | Most stable form; higher bioavailability |
| 9-cis-Lycopene | Tetraterpene | Another common cis-isomer | Less stable than 5-cis form |
| 13-cis-Lycopene | Tetraterpene | Found in smaller quantities | May have different biological effects |
| Beta-Carotene | Tetraterpene | Precursor to vitamin A | Different double bond configuration |
| Zeaxanthin | Xanthophyll | Important for eye health | Contains oxygen; different properties |
5-cis-Lycopene stands out due to its specific position of the cis-double bond which influences its stability and biological activity compared to other isomers. Its unique properties may enhance its effectiveness as an antioxidant compared to all-trans or other cis forms .








